![molecular formula C19H21N3O3S B2774936 6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-73-1](/img/structure/B2774936.png)

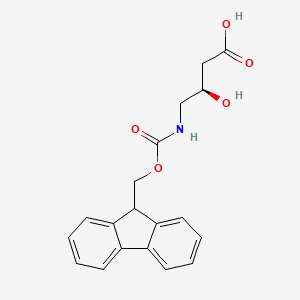

6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule . The 31P NMR spectrum can provide information about the phosphorus environment in the molecule .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which include tetrahydrothienopyridines, are crucial in medicinal chemistry and drug discovery. They serve as core structures for a wide range of therapeutic agents due to their diverse pharmacological properties. For instance, heterocyclic compounds have been explored for their potential in treating neurological disorders, cancer, cardiovascular diseases, and infectious diseases, among others.

Role in Neurological Disorders

In the realm of neurological disorders, certain heterocyclic compounds have been investigated for their potential to modulate neurotransmitter systems, offering avenues for the treatment of conditions like epilepsy, Parkinson's disease, and schizophrenia. For example, studies have examined compounds that can influence the metabotropic glutamate receptor 4 (mGlu4) as positive allosteric modulators, which could have implications in Parkinson's disease treatment (Bollinger et al., 2018).

Anticonvulsant Properties

Some heterocyclic derivatives have been shown to possess anticonvulsant properties, making them candidates for developing new treatments for seizure disorders. The exploration of compounds with modified heterocyclic rings has led to the discovery of new molecules with potent anticonvulsant activity, highlighting the therapeutic potential of these chemical structures (Robertson et al., 1987).

Cancer Research

In cancer research, heterocyclic compounds have been investigated for their ability to interfere with specific signaling pathways involved in tumor growth and metastasis. This includes the development of inhibitors targeting the Hedgehog signaling pathway, which is implicated in various cancers. Compounds that can modulate this pathway may offer new strategies for cancer therapy (Kogame et al., 2013).

Cardiovascular Applications

In cardiovascular medicine, certain heterocyclic compounds have been explored for their vasodilatory and antihypertensive effects. The synthesis and evaluation of novel derivatives could lead to the development of new therapeutic agents for managing hypertension and other cardiovascular conditions (Alam et al., 2010).

Wirkmechanismus

Target of Action

It is known that similar compounds have shown high antiradical and cytoprotective activity .

Mode of Action

It is synthesized as a derivative of thiazolo[3,2-a]pyrimidine, which are synthetic precursors for triazolo[4,3-a]pyrimidines . Triazolopyrimidines are known for their wide range of pharmacological activities .

Biochemical Pathways

Similar compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic .

Pharmacokinetics

An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .

Result of Action

Similar compounds have shown high antiradical and cytoprotective activity .

Action Environment

The synthesis of this compound involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-n-dimethylaminobenzaldehyde, and phenylhydrazine in an alcohol-alkaline medium at reflux .

Eigenschaften

IUPAC Name |

6-acetyl-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-10-4-5-13(8-11(10)2)18(25)21-19-16(17(20)24)14-6-7-22(12(3)23)9-15(14)26-19/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKWGLOHFQGHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)

![3-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2774866.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)